molecular formula C21H17F2N3O4 B2540443 N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-75-4

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Cat. No. B2540443
CAS RN: 341966-75-4
M. Wt: 413.381
InChI Key: OAJBSOPCLHQZBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Compound X’s molecular formula is C21H17F2N3O4 , with a molecular weight of 413.37 g/mol . Its structure comprises a nicotinamide core , substituted with a 4-fluorophenoxy group and an oxime moiety. The fluorine atoms enhance its lipophilicity, potentially affecting its pharmacokinetics.

Scientific Research Applications

Therapeutic Potential and Molecular Modeling

Imines, including those similar in structure to the specified compound, have been identified as versatile pharmacophores with potential therapeutic applications. Studies on similar compounds have focused on their synthesis, structural elucidation, and evaluation of their biological activities. For instance, the therapeutic potential of imines, including their synthesis and molecular modeling, has been explored, demonstrating their utility in medicine due to their broad range of applications in chemistry, particularly in drug discovery (Digdem Tatlidil et al., 2022).

Antibacterial Activity

Research on compounds with similar structural features has also explored their antibacterial properties. For example, oxidovanadium(V) complexes derived from hydrazone ligands have been synthesized and characterized, showing effective antibacterial activity against specific bacteria (H. Qian, 2018). This suggests that compounds with similar structural motifs might also exhibit promising antibacterial activities.

Antimicrobial and Antioxidant Activities

The synthesis and characterization of Schiff base ligands derived from similar compounds have been investigated for their antimicrobial and antioxidant activities. Studies have demonstrated moderate activity against certain bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (H. M. Vinusha et al., 2015).

Photodynamic Therapy for Cancer Treatment

Compounds with similar functional groups have been synthesized and characterized for their photophysical and photochemical properties, highlighting their potential as photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield makes them suitable candidates for Type II photosensitizers in treating cancer (M. Pişkin et al., 2020).

Nonlinear Optical Applications

The synthesis of crystalline fluoro-functionalized imines and their characterization, including single crystal investigation and theoretical exploration, have shed light on their potential applications in nonlinear optical (NLO) devices. The findings suggest that such compounds may play a crucial role in NLO applications due to their significant linear polarizability and second-order hyperpolarizability values (Muhammad Ashfaq et al., 2022).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-(3-fluorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O4/c1-28-18-9-10-24-21(30-17-7-5-15(22)6-8-17)19(18)20(27)25-13-26-29-12-14-3-2-4-16(23)11-14/h2-11,13H,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJBSOPCLHQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

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